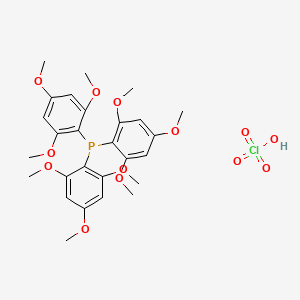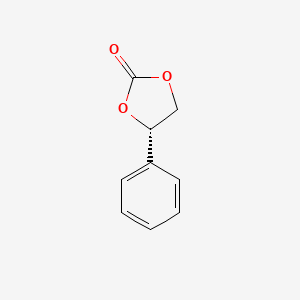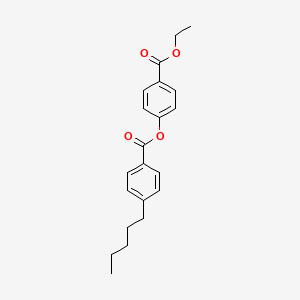![molecular formula C17H19N3O4S B14366112 N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide CAS No. 90233-96-8](/img/structure/B14366112.png)
N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide typically involves the following steps:
Sulfonamide Formation: The reaction of the acetylated phenyl compound with dimethylsulfamoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydride (NaH) or other strong bases.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: As a probe for studying enzyme activity and protein interactions.
Medicine: Potential antimicrobial or anticancer agent.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis. The acetyl group may enhance the compound’s ability to penetrate cell membranes and interact with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Acetaminophen: Contains an acetyl group but lacks the sulfonamide functionality.
Sulfamethoxazole: A sulfonamide antibiotic with a similar structure.
Uniqueness
N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide is unique due to the combination of acetyl and sulfonamide groups, which may confer distinct biological activities and chemical reactivity compared to other compounds.
Eigenschaften
CAS-Nummer |
90233-96-8 |
|---|---|
Molekularformel |
C17H19N3O4S |
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
N-(4-acetylphenyl)-4-(dimethylsulfamoylamino)benzamide |
InChI |
InChI=1S/C17H19N3O4S/c1-12(21)13-4-8-15(9-5-13)18-17(22)14-6-10-16(11-7-14)19-25(23,24)20(2)3/h4-11,19H,1-3H3,(H,18,22) |
InChI-Schlüssel |
CQDURZOHHJOCGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-Methylenebis[2-(nonyloxy)benzene]](/img/structure/B14366042.png)
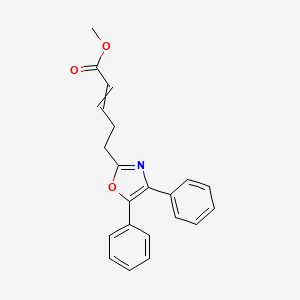
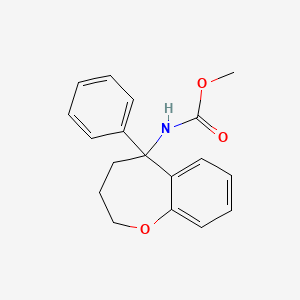
![(3R,4R)-3,4,5,6-Tetrahydro[1,1'-biphenyl]-3,4-diol](/img/structure/B14366054.png)
![4-[1-(Acetyloxy)ethenyl]phenyl butanoate](/img/structure/B14366060.png)
![Phenol, 4,4'-[oxybis(2,1-ethanediylthio)]bis-](/img/structure/B14366062.png)

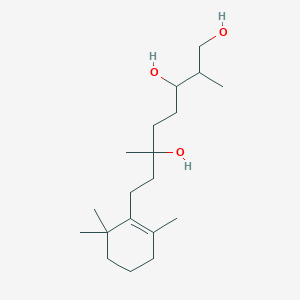
![2-[1-Hydroxy-4-(trimethylsilyl)but-2-en-1-yl]cyclohexan-1-one](/img/structure/B14366073.png)
